2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF

CAS No.: 1072787-65-5

Cat. No.: VC11675088

Molecular Formula: C7H5BrClFZn

Molecular Weight: 288.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072787-65-5 |

|---|---|

| Molecular Formula | C7H5BrClFZn |

| Molecular Weight | 288.8 g/mol |

| IUPAC Name | bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene |

| Standard InChI | InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

| Standard InChI Key | GYIPGXMWYXBULN-UHFFFAOYSA-M |

| SMILES | [CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |

| Canonical SMILES | [CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |

Introduction

Structural and Chemical Identity

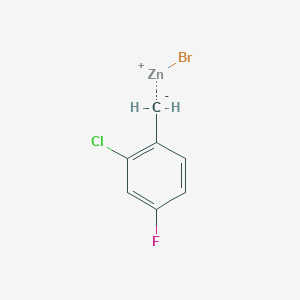

2-Chloro-4-fluorobenzylzinc bromide (molecular formula: C₇H₅ClFZnBr) is an organometallic compound with a molecular weight of 288.73 g/mol. The structure consists of a benzyl group (C₆H₅CH₂–) substituted with chlorine and fluorine at the 2- and 4-positions of the aromatic ring, respectively, bonded to a zinc bromide moiety. The 0.50 M concentration in THF indicates its dissolution in a polar aprotic solvent, which stabilizes the highly reactive organozinc species by coordinating to the zinc center .

Key Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₅ClFZnBr |

| Molecular Weight | 288.73 g/mol |

| Concentration | 0.50 M in THF |

| Appearance | Colorless to pale yellow solution |

| Stability | Air- and moisture-sensitive |

| Solubility | Miscible with THF; reacts violently with protic solvents |

The compound’s reactivity is attributed to the polarized zinc-carbon bond, which facilitates transmetallation in cross-coupling reactions .

Synthesis and Manufacturing

The synthesis of 2-chloro-4-fluorobenzylzinc bromide follows established protocols for preparing benzylzinc halides. A representative method, adapted from the synthesis of analogous compounds , involves the following steps:

-

Zinc Activation:

Zinc powder is activated with 1,2-dibromoethane and trimethylsilyl chloride under an inert argon atmosphere. This step removes surface oxides and enhances reactivity. -

Reaction with Benzyl Bromide Precursor:

A solution of 2-chloro-4-fluorobenzyl bromide in THF is added dropwise to the activated zinc at elevated temperatures (65°C). The mixture is stirred for 2 hours to ensure complete formation of the organozinc species. -

Isolation and Standardization:

The resulting solution is cooled to room temperature and standardized to 0.50 M concentration using THF. The final product is stored under argon to prevent decomposition .

Critical Parameters:

-

Temperature Control: Elevated temperatures (65°C) accelerate the reaction but require careful monitoring to avoid side reactions.

-

Moisture Exclusion: Strict anhydrous conditions are essential, as moisture leads to hydrolysis and diminished yield .

Reactivity and Applications

Cross-Coupling Reactions

2-Chloro-4-fluorobenzylzinc bromide is primarily employed in Negishi cross-coupling reactions, where it reacts with aryl or heteroaryl halides in the presence of palladium catalysts to form biaryl or alkyl-aryl bonds. For example:

This reaction is pivotal in constructing complex molecules for pharmaceuticals and agrochemicals .

Carbonylative Coupling

| Hazard | Precautionary Measures |

|---|---|

| Air/Moisture Sensitivity | Use glove boxes or Schlenk lines for transfers |

| Flammability (THF) | Avoid open flames; ground equipment to prevent static discharge |

| Toxicity | Wear nitrile gloves, safety goggles, and lab coats; use fume hoods for ventilation |

First aid measures for exposure align with standard protocols for organozinc compounds, including immediate rinsing with water for skin/eye contact and medical attention for ingestion .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 2-chloro-4-fluorobenzylzinc bromide is scarce, related compounds exhibit characteristic shifts:

-

¹H NMR: Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to coupling with fluorine .

-

¹³C NMR: The benzylic carbon bonded to zinc resonates at δ 25–35 ppm, distinct from free benzyl bromides .

Titration Methods

Concentration validation is performed via iodometric titration, where the reagent reacts with iodine to quantify active zinc content .

Industrial and Research Significance

The reagent’s utility in synthesizing halogenated aromatic systems aligns with trends in drug discovery, where fluorine and chlorine are among the most prevalent substituents in FDA-approved drugs. Its compatibility with THF—a solvent with low toxicity and high boiling point—enhances scalability for industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume